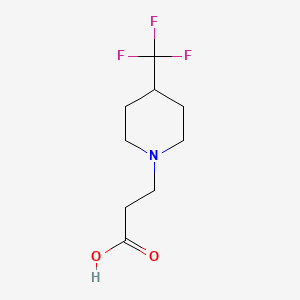

3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid

Descripción general

Descripción

3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid is a compound that features a piperidine ring substituted with a trifluoromethyl group and a propanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid typically involves the introduction of the trifluoromethyl group into the piperidine ring, followed by the attachment of the propanoic acid moiety. One common method involves the reaction of a piperidine derivative with a trifluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as methanol or acetonitrile, at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction efficiency. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieving high yields and purity in large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Drug Development

The compound is noted for its role in the development of novel pharmaceuticals, particularly those targeting specific receptors or enzymes. For instance, it has been investigated as a potential inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of fatty acids and is implicated in various diseases, including hypertension and inflammation. Research indicates that derivatives of this compound exhibit potent inhibition of sEH, leading to significant pharmacological effects in animal models .

2. Antimalarial Activity

Recent studies have focused on the structure-activity relationship of compounds similar to 3-(4-(trifluoromethyl)piperidin-1-yl)propanoic acid for their antimalarial properties. A related compound was identified as a selective inhibitor of the Plasmodium falciparum proteasome, demonstrating promising antiparasitic activity with minimal toxicity to human cells. This highlights the potential of trifluoromethyl-substituted piperidine derivatives in combating malaria, especially in light of rising resistance to current treatments .

Case Studies

Case Study 1: Inhibition of Soluble Epoxide Hydrolase

A study evaluated the efficacy of a derivative containing the trifluoromethylpiperidine moiety in inhibiting sEH. The compound exhibited a low nanomolar inhibition constant (K_i), indicating high potency. In vivo tests showed that treatment with this compound reduced infarct volume and improved neurological function in models of stroke, suggesting its potential application in neuroprotective therapies .

Case Study 2: Antiparasitic Development

Another investigation into the antiparasitic properties led to the identification of a macrocyclic scaffold that included the trifluoromethylpiperidine structure. This compound demonstrated nanomolar activity against Plasmodium falciparum, with favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. These findings support further development for use as an antimalarial drug .

Data Tables

Mecanismo De Acción

The mechanism of action of 3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Trifluoromethyl)hydrocinnamic acid

- 4-(Trifluoromethyl)phenylpropanoic acid

- Cinacalcet Impurity 42

Uniqueness

Compared to similar compounds, 3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid stands out due to its piperidine ring, which imparts additional steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Actividad Biológica

3-(4-(Trifluoromethyl)piperidin-1-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The trifluoromethyl group is known to enhance the biological activity of compounds by influencing their pharmacokinetic and pharmacodynamic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl moiety enhances lipophilicity, which may improve membrane permeability and receptor binding affinity.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and incretin regulation. DPP-4 inhibitors are crucial in managing type 2 diabetes mellitus by prolonging the action of incretin hormones, which increase insulin secretion and decrease glucagon levels.

- Receptor Modulation : It may interact with various G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and metabolic processes.

Biological Activity Data

Research has demonstrated varying degrees of biological activity for this compound across different studies. Below is a summary table illustrating its effects on specific biological targets.

| Biological Target | Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| Dipeptidyl Peptidase-4 (DPP-4) | Moderate Inhibition | 2.5 | Inhibits GLP-1 degradation |

| TRPV4 Receptor | Agonist Activity | 0.5 | Induces bronchial contraction |

| Antimicrobial Activity (E. coli) | Moderate | 15 | Disrupts bacterial cell wall synthesis |

Case Study 1: DPP-4 Inhibition

In a study examining the structure-activity relationship (SAR) of DPP-4 inhibitors, this compound was identified as a promising candidate with significant inhibitory effects on DPP-4 activity. The study highlighted that the trifluoromethyl substitution significantly enhanced potency compared to non-fluorinated analogs .

Case Study 2: TRPV4 Activation

Another investigation focused on the compound's role as a TRPV4 agonist, where it was shown to induce contractions in isolated human bronchial tissues at low concentrations. This suggests potential applications in respiratory therapies, particularly for conditions like asthma or chronic obstructive pulmonary disease (COPD) .

Research Findings

Recent research has emphasized the importance of the trifluoromethyl group in enhancing the biological properties of compounds. For instance, studies have indicated that substituents like trifluoromethyl can significantly alter binding affinities and improve selectivity for certain targets . Additionally, compounds containing this moiety have been linked to improved pharmacological profiles, making them suitable candidates for drug development.

Propiedades

IUPAC Name |

3-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO2/c10-9(11,12)7-1-4-13(5-2-7)6-3-8(14)15/h7H,1-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTCZFFZWNWFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.